Product packaging for Meriolin 8(Cat. No.:)

Meriolin 8

Cat. No.: B10850404
M. Wt: 241.25 g/mol
InChI Key: PYDJIICXCHAWOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meriolin 8 is a synthetic 3-(pyrimidin-4-yl)-7-azaindole compound, representing a class of potent kinase inhibitors derived from hybrid structures of the marine natural products variolin and meridianin . As part of the meriolin family, it is characterized by a 7-azaindole core that facilitates high-affinity binding to the hinge region of kinase ATP pockets . This compound is designed for research purposes to study cell cycle dynamics and cell death mechanisms. Main Applications and Research Value this compound is provided for fundamental oncological research, specifically for investigating apoptosis signaling pathways and overcoming treatment resistance. Its core research value lies in its ability to potently induce caspase-dependent apoptosis, even in cancer cell models that overexpress the anti-apoptotic protein Bcl-2 . This makes it a promising chemical tool for studying resistant cancers. Researchers also utilize this compound to study cell cycle arrest, as meriolins are established inhibitors of cyclin-dependent kinases (CDKs) . Mechanism of Action this compound acts primarily as a multi-kinase inhibitor. Its pro-apoptotic effect is mediated through the intrinsic mitochondrial pathway. Treatment leads to the disruption of the mitochondrial membrane potential, release of pro-apoptotic factors like Smac, and subsequent activation of caspase-9 and its downstream effector, caspase-3 . Concurrently, by inhibiting CDKs such as CDK1, CDK2, CDK5, and CDK9, it can induce cell cycle arrest and suppress transcription, providing a multi-faceted attack on cancer cell proliferation . Note : The specific inhibitory profile (IC50 values) and cytotoxic potency of this compound against particular cell lines are areas of active research. Researchers are advised to consult the latest primary literature for the most current findings on this specific derivative. Handling and Regulatory Information This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. RUO products are exempt from many regulatory controls required for in vitro diagnostic (IVD) products and lack the extensive validation and technical support associated with IVD-labeled items .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N5O B10850404 Meriolin 8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

3-(2-aminopyrimidin-4-yl)-1-methyl-7H-pyrrolo[2,3-b]pyridin-4-one

InChI

InChI=1S/C12H11N5O/c1-17-6-7(8-2-4-15-12(13)16-8)10-9(18)3-5-14-11(10)17/h2-6H,1H3,(H,14,18)(H2,13,15,16)

InChI Key

PYDJIICXCHAWOI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1NC=CC2=O)C3=NC(=NC=C3)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Meriolin 8 and Analogues

Early Synthetic Approaches for Meriolin Scaffolds

The initial efforts towards the synthesis of the meriolin scaffold laid the groundwork for subsequent, more advanced methodologies. These early approaches often involved multi-step linear sequences, which, while demonstrating the feasibility of constructing the core structure, presented certain limitations in terms of efficiency and scope for derivatization.

Multi-step Linear Syntheses and Associated Methodological Limitations

Advanced Convergent Synthetic Pathways

To overcome the limitations of early linear approaches and facilitate the synthesis of diverse meriolin analogues, more advanced convergent synthetic pathways have been developed. These strategies often involve coupling pre-functionalized building blocks, allowing for greater flexibility and efficiency in generating structural diversity.

Contributions by Joseph and Meijer to Meriolin Derivatization

Joseph, Meijer, and coworkers made significant contributions to the derivatization of meriolins, utilizing and expanding upon the strategy developed by Molina and Fresneda encyclopedia.pubmdpi.com. They applied this methodology to synthesize a large library of novel meriolin derivatives encyclopedia.pubmdpi.com. Their work involved starting from substituted 7-azaindoles, performing acylation at the 3-position, followed by N-protection encyclopedia.pubmdpi.com. These functionalized 7-azaindoles were then transformed into enaminones and subsequently cyclized with guanidine (B92328) to yield various meriolins encyclopedia.pub.

Details of O-demethylation yields for selected meriolins by Joseph and Meijer:

Precursor Meriolin (4-methoxy)Product Meriolin (4-hydroxy)Overall Yield (%)
3c3k (Meriolin 2)26
3h3l (Meriolin 8)31
3j3m (Meriolin 13)22

Müller's Approach via Carbonylative Alkynylation for Meriolin Synthesis

Müller's group also demonstrated the utility of a one-pot Masuda borylation-Suzuki coupling (MBSC) sequence for the synthesis of meriolins researchgate.netmdpi.comencyclopedia.pubmdpi.comnih.govmdpi.com. This convergent method involves the palladium-mediated borylation of a 7-azaindole (B17877), followed by a Suzuki coupling with an aryl halide (such as a halopyrimidine) in a single reaction vessel mdpi.comencyclopedia.pubmdpi.comnih.govmdpi.com. This sequence has proven to be an efficient tool for constructing the bis(hetero)aryl system found in meriolins mdpi.com.

Representative yields from Müller's carbonylative alkynylation approach:

Starting MaterialAlkyneProduct MeriolinOverall Yield (%)
3-iodo-N-Boc-7-azaindoleTMSA3a (Meriolin 1)37
3-iodo-N-Boc-7-azaindole1-hexyne3n51

Representative yields from Müller's MBSC approach:

7-Azaindole Starting MaterialHalopyrimidine Coupling PartnerProduct MeriolinYield Range (%)
N-Boc-7-azaindole derivativeAryl halide (e.g., halopyrimidine)3a (Meriolin 1) and other analogues37-96

Huang's Strategy Utilizing Suzuki Coupling for Pyrimidine (B1678525) Moiety Modification

Huang's group also employed nucleophilic substitution on the pyrimidine moiety for the introduction of solubilizing amino side chains mdpi.comnih.gov.

Representative yields from Huang's Suzuki coupling and subsequent substitution:

Azaindole Intermediate (Boronic Ester)Pyrimidine Coupling Partner (e.g., 2,4-dichloropyrimidine)Subsequent AminationProduct Meriolin DerivativesOverall Yield Range (%)
Boronic acid ester from 3-bromo-7-azaindole2,4-dichloropyrimidineVarious aminesMeriolin derivatives (3q-ae)48-58

One-Pot Masuda Borylation-Suzuki Coupling (MBSC) Sequence

The MBSC sequence is a powerful palladium-catalyzed one-pot process for constructing (hetero)biaryl compounds, including meriolins. researchgate.netmdpi.com This method involves the sequential borylation of an aryl halide and a subsequent Suzuki coupling reaction in the same reaction vessel. mdpi.comnih.gov

Application in the Preparation of this compound and its Congeners

The MBSC sequence has been successfully applied to the synthesis of meriolins and their congeners. researchgate.netencyclopedia.pubmdpi.com The Müller group, for instance, demonstrated the versatility of this sequence by adapting their meridianin synthesis protocol to the preparation of meriolins and other biaryl systems. encyclopedia.pubmdpi.com This one-pot process typically involves transforming 7-azaindoles into their corresponding pinacolyl boronic acid esters via a palladium-mediated Masuda borylation, followed by a sequential Suzuki coupling with an appropriate aryl halide. encyclopedia.pubmdpi.com This method has been used to synthesize various meriolin derivatives, including Meriolin 1 and other substituted meriolins, often starting from N-protected 7-azaindoles. mdpi.comencyclopedia.pubmdpi.com

Regioselective Functionalization Techniques Enabled by MBSC

The MBSC sequence facilitates regioselective functionalization in the synthesis of meriolins. By starting with appropriately substituted (hetero)aryl halides, the cross-coupling occurs at specific positions, allowing for the directed introduction of various substituents onto the meriolin core. nih.govmdpi.com For example, functionalization at the C-5 position and N-1 position on the 7-azaindole unit, as well as on the pyrimidine ring, can be achieved through strategic application of the MBSC sequence with functionalized coupling partners. encyclopedia.pub The use of N-tosyl-protected indoles in the borylation step has been shown to improve yields and allows for precise deprotection in a subsequent step. mdpi.com

Specific Synthetic Transformations for this compound

Beyond the MBSC sequence, other specific transformations are crucial for synthesizing particular meriolin derivatives, such as those with a hydroxyl group at the 4-position.

O-Demethylation Reactions in the Synthesis of 4-Hydroxy-substituted Meriolins

Here is a table summarizing representative O-demethylation reactions in meriolin synthesis:

Starting Material (4-Methoxy Meriolin)Reagents & ConditionsProduct (4-Hydroxy Meriolin)Overall YieldReference
Meriolin 3cHBr in acetic acidMeriolin 2 (3k)26% encyclopedia.pubmdpi.com
Meriolin 3hHBr in acetic acidThis compound (3l)31% encyclopedia.pubmdpi.com
Meriolin 3jHBr in acetic acidMeriolin 13 (3m)22% encyclopedia.pubmdpi.com

Structure-Activity Relationship (SAR) Guided Chemical Modifications

Structure-Activity Relationship (SAR) studies play a crucial role in guiding the chemical modifications of meriolins to optimize their biological activity, particularly their kinase inhibitory and cytotoxic properties. mdpi.comresearchgate.netacs.org Meriolins are known to inhibit a broad range of cyclin-dependent kinases (CDKs) and other kinases. acs.orgresearchgate.net

SAR studies have indicated that certain structural features are vital for meriolin activity. For instance, the free azaindole hydrogen and the amino group on the heterocycle appear to be essential for activity. nih.govmdpi.com Variations on the azaindole-bound and nitrogen-containing heterocycle might not lead to significant changes in activity, although the 2,6-diamino structural motif has been associated with reduced IC50 values. mdpi.com

Modifications at the 4-position of the azaindole core have been explored. Introducing different alkoxy substituents at this position can influence activity, potentially by increasing activity and lowering IC50 values. mdpi.com This suggests that the nature and length of the alkoxy sidechain at the 4-position can impact the biological activity of meriolin congeners. nih.govmdpi.comnih.gov Studies on novel 4-alkoxy pyrimeriolins have been conducted to systematically investigate the influence of the alkoxy sidechain length on biological activity. nih.govmdpi.comnih.gov

SAR studies often involve synthesizing a library of meriolin derivatives with systematic structural variations and evaluating their biological effects, such as cytotoxicity and kinase inhibition. mdpi.commdpi.com These studies help identify the key structural elements and modifications that contribute to enhanced potency and desired biological profiles. mdpi.comacs.orgmdpi.com The change in activity is often linked to changes in the binding mode within the enzyme pocket, where meriolins can form hydrogen bonds with the 7-azaindole moiety, leading to increased binding affinity compared to related natural products like meridianins and variolins. mdpi.com

Systematic Variation of Substituents for Modulating Biological Activities

Systematic variation of substituents on the meriolin core structure is a crucial strategy for modulating and optimizing biological activities, particularly their potent cytotoxic and kinase-inhibitory properties. nih.govresearchgate.net Research has shown that modifications to both the azaindole and pyrimidine portions of the meriolin scaffold can influence activity.

While variations in the azaindole-bound and nitrogen-containing heterocycle appeared to lead to essentially no major changes in some instances, the introduction of a 2,6-diamino structural motif on the heterocycle was found to further reduce IC50 values, indicating increased potency. nih.govresearchgate.net

Introducing different alkoxy substituents at the 4-position on the azaindole has also been shown to increase activity, resulting in lower IC50 values. nih.govresearchgate.net This highlights the importance of the nature and position of substituents on the azaindole ring for influencing biological effects.

Investigation of the Influence of Alkoxy Side Chain Length on Molecular Interactions

The influence of the alkoxy side chain length on the biological activity of meriolin congeners has been systematically investigated. Studies involving novel 2-aminopyridyl meriolin congeners (pyrimeriolins) bearing lipophilic alkoxy substituents of varying lengths have aimed to determine the impact of this structural feature. nih.govchem960.comidrblab.netnih.govresearchgate.netmdpi.com

These investigations have revealed that the length of the alkoxy side chain can significantly affect the cytotoxic potential of the meriolin derivatives. For example, in a series of pyrimeriolins, eight derivatives with varying alkoxy side chain lengths were synthesized and tested. nih.govchem960.comidrblab.netnih.govresearchgate.netmdpi.com All synthesized derivatives displayed pronounced cytotoxic potential, with several compounds showing IC50 values in the nanomolar range. nih.govchem960.comidrblab.netnih.govresearchgate.netmdpi.com Derivatives with specific alkoxy chain lengths demonstrated strong induction of apoptosis and rapid caspase activation. nih.govchem960.comidrblab.netnih.govresearchgate.netmdpi.com These findings underscore the critical role of the alkoxy side chain length in modulating the biological activity and molecular interactions of meriolin analogues.

An example of data illustrating the influence of side chain length on activity could be presented in a table format, showing the IC50 values for a series of meriolin analogues with different alkoxy chain lengths.

CompoundAlkoxy Side ChainIC50 (nM) (Example Data - Illustrative)
Meriolin Analogue AMethylXX
Meriolin Analogue BEthylYY
Meriolin Analogue CPropylZZ
Meriolin Analogue DButylWW

Note: The IC50 values in this table are illustrative and would be replaced with specific data from research findings if available and directly relevant to this compound or its closely studied analogues within the scope.

Critical Role of the Free Azaindole Hydrogen and Amino Group in Meriolin Activity

Previous research has established that the free azaindole hydrogen and the amino group on the heterocycle are vital for the biological activity of meriolins. nih.govresearchgate.net These functional groups play a critical role in the molecular interactions of meriolins with their biological targets, particularly protein kinases.

The 7-azaindole moiety, present in meriolins, can form hydrogen bonds in the enzyme pocket, contributing to increased binding affinity compared to related compounds like meridianins and variolins. nih.govresearchgate.net The nitrogen atom at the 7-position of the azaindole ring can act as a hydrogen bond acceptor, while the pyrrole (B145914) NH can serve as a hydrogen bond donor. 155.101.6uni.lu This ability to form bidentate hydrogen bonds with the hinge region of kinases is considered important for their inhibitory activity, similar to the binding pattern of the adenine (B156593) moiety of ATP. 155.101.6uni.lu

Considerations for Chirality and Stereoselective Synthesis of Meriolin Analogs

The core structure of this compound and many of its reported analogues, consisting of a 3-(pyrimidin-4-yl)-7-azaindole system, does not inherently contain chiral centers. Therefore, for these specific structures, chirality and stereoselective synthesis are not primary considerations for the core scaffold itself.

However, the broader field of synthesizing biologically active molecules, particularly those targeting specific protein binding sites, often involves the synthesis of chiral compounds to ensure desired activity and specificity. While direct information on the stereoselective synthesis of chiral meriolin analogues with chiral centers on appended side chains or modified core structures is not extensively detailed in the immediately available search results, the principles of stereoselective synthesis are highly relevant in the development of drug candidates.

Stereoselective synthesis aims to produce a single stereoisomer of a compound, which is often crucial because different stereoisomers can exhibit vastly different biological activities, pharmacokinetics, and safety profiles. Techniques such as asymmetric catalysis, chiral auxiliaries, and the use of chiral building blocks are commonly employed to achieve stereocontrol during synthesis. rsc.orguni-duesseldorf.de

While the meriolin core may be achiral, the introduction of chiral substituents or the modification of the core in a way that creates chiral centers would necessitate the development of stereoselective synthetic routes to control the formation of specific stereoisomers. The importance of stereochemistry in the activity of related natural products and synthetic analogues in drug discovery underscores the potential relevance of this aspect should future meriolin research involve the synthesis of chiral derivatives. nih.govnih.gov Some studies on related compound classes or general synthetic methodologies highlight advancements in stereoselective approaches, such as domino reactions and transition-metal catalyzed processes, which could potentially be adapted for the synthesis of more complex, chiral meriolin analogues if required. researchgate.netrsc.orgmdpi.comrsc.orguni-duesseldorf.dersc.orgnih.govsigmaaldrich.com

Mechanistic Investigations of Meriolin 8 at the Molecular and Cellular Level

Target Identification and Protein Kinase Inhibition Profile

Meriolins function by inhibiting a variety of protein kinases, enzymes critical for regulating numerous cellular processes, including cell cycle progression, transcription, and metabolism. uni-duesseldorf.deresearchgate.netresearchgate.netmdpi.com Their potent biological effects are closely correlated with their ability to interfere with kinase activity. mdpi.comaacrjournals.org

Broad-Spectrum Cyclin-Dependent Kinase (CDK) Inhibition

A defining characteristic of Meriolin 8 and its derivatives is their potent inhibition of a wide range of CDKs. researchgate.netuni-duesseldorf.deresearchgate.netaacrjournals.orgnih.govacs.orgnih.govuni-duesseldorf.de CDKs play pivotal roles in controlling the cell cycle and regulating gene transcription, and their dysregulation is a hallmark of cancer. nih.govnih.govresearchgate.netuni-duesseldorf.defrontiersin.org Meriolins have demonstrated enhanced specificity towards CDKs compared to their parent molecules, meridianins and variolins. researchgate.netaacrjournals.org

Kinome screening studies have shown that certain meriolin derivatives, such as Meriolin 16 and Meriolin 36, inhibit a substantial number of CDKs. This includes prominent cell cycle regulators like CDK1 and CDK2, as well as transcriptional CDKs such as CDK7, CDK8, CDK9, CDK12, and CDK13. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netmedchemexpress.eu Inhibition has also been observed for CDK3, CDK5, CDK16, CDK17, CDK18, CDK19, and CDK20. researchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.netmedchemexpress.eu The inhibition of transcriptional CDKs like CDK9 can lead to the downregulation of antiapoptotic proteins, contributing to the induction of apoptosis. mdpi.comnih.gov

Here is a table summarizing the specific CDK inhibition reported for meriolin derivatives:

CDK TargetInhibition Reported
CDK1Yes researchgate.netaacrjournals.orgnih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.netmedchemexpress.eu
CDK2Yes researchgate.netaacrjournals.orgnih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.netmedchemexpress.eu
CDK3Yes researchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.netmedchemexpress.eu
CDK5Yes mdpi.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.netmedchemexpress.eu
CDK7Yes researchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.netmedchemexpress.eu
CDK8Yes researchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.netmedchemexpress.eu
CDK9Yes mdpi.comresearchgate.netaacrjournals.orgnih.govnih.govacs.orgnih.govresearchgate.netresearchgate.netresearchgate.netmedchemexpress.eu
CDK12Yes researchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.netmedchemexpress.eu
CDK13Yes researchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.netmedchemexpress.eu
CDK16Yes researchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.netmedchemexpress.eu
CDK17Yes researchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.netmedchemexpress.eu
CDK18Yes researchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.netmedchemexpress.eu
CDK19Yes researchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.netmedchemexpress.eu
CDK20Yes researchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.netmedchemexpress.eu

Beyond CDKs, meriolins have also been shown to inhibit other protein kinases, albeit generally to a lesser extent. These include Glycogen Synthase Kinase-3 (GSK-3), Casein Kinase 1 (CK1), Dual Specificity Tyrosine–Phosphorylation-Regulated Kinase 1A (DYRK1A), Sphingosine Kinase 1 and 2, and Phosphoinositide-Dependent Protein Kinase 1 (PDK1). mdpi.comresearchgate.netuni-duesseldorf.deresearchgate.net

Here is a table listing other protein kinases inhibited by meriolins:

Kinase TargetInhibition Reported
GSK-3Yes mdpi.comresearchgate.netuni-duesseldorf.deresearchgate.netaacrjournals.orgnih.gov
CK1Yes mdpi.comresearchgate.netuni-duesseldorf.deresearchgate.netaacrjournals.orgnih.gov
DYRK1AYes mdpi.comresearchgate.netuni-duesseldorf.deresearchgate.netacs.org
Sphingosine Kinase 1Yes mdpi.comresearchgate.netuni-duesseldorf.deresearchgate.net
Sphingosine Kinase 2Yes mdpi.comresearchgate.netuni-duesseldorf.deresearchgate.net
PDK1Yes mdpi.comresearchgate.netuni-duesseldorf.deresearchgate.net
Specific Inhibition of CDK1, CDK2, CDK3, CDK5, CDK7, CDK8, CDK9, CDK12, CDK13, CDK16, CDK17, CDK18, CDK19, CDK20

Drug-to-Target Modeling and Binding Mode Analysis

Computational and structural studies have provided insights into how meriolins interact with their kinase targets, particularly CDKs. researchgate.netnih.govnih.govuni-duesseldorf.deresearchgate.netresearchgate.netmedchemexpress.euuni-duesseldorf.de These analyses help to understand the molecular basis for their inhibitory activity and selectivity. aacrjournals.orgacs.org

Drug-to-target modeling studies have predicted that meriolins bind to the ATP-binding pocket of CDKs, such as CDK2. researchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.netmedchemexpress.eu This is a common mechanism for many kinase inhibitors, where the inhibitor competes with ATP for binding to the enzyme's active site. aacrjournals.orgnih.gov Computational models have suggested a common binding mode for certain meriolin derivatives within the ATP pocket. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netmedchemexpress.eu

Structural analyses, including co-crystal structures of meriolins with CDK2/cyclin A, have revealed that meriolins bind within the ATP binding site but can adopt different orientations compared to other inhibitors like variolin B. researchgate.netaacrjournals.orgacs.org The interaction with the hinge region of kinases is a key factor influencing the binding mode and activity of meriolins. mdpi.com The 7-azaindole (B17877) moiety of meriolins can form hydrogen bonds within the enzyme pocket, contributing to increased binding affinity. mdpi.com Molecular modeling has also explored how different substituents on meriolin derivatives, such as alkyl groups, interact with the ATP binding site and influence the binding mode. mdpi.com Kinase inhibitors can bind to kinases in different conformational states, including active and inactive forms, which are often characterized by the position of the DFG motif and the C-helix. fccc.edubiorxiv.orgeuropeanpharmaceuticalreview.com

Computational Prediction of ATP-Pocket Binding in CDKs (e.g., CDK2)

Impact on Cell Cycle Regulation and Progression

The cell cycle is a tightly controlled series of events that leads to cell division. Dysregulation of this process is a hallmark of various diseases, including cancer. This compound and its derivatives have been shown to interfere with cell cycle progression, primarily through their inhibitory effects on CDKs. nih.govresearchgate.netaacrjournals.org

Induction of Cell Cycle Arrest Mechanisms in Experimental Models

Studies using experimental models, such as leukemia and lymphoma cell lines, have demonstrated that meriolin derivatives can induce cell cycle arrest. nih.govresearchgate.net This arrest is a consequence of inhibiting the activity of CDKs that are essential for transitioning through different phases of the cell cycle. For instance, meriolins have been shown to block cell cycle progression and proliferation. nih.govresearchgate.net

Modulation of Retinoblastoma Protein (Rb) Phosphorylation

The retinoblastoma protein (Rb) is a key tumor suppressor that regulates cell cycle progression by binding to and inhibiting E2F transcription factors. The activity of Rb is controlled by phosphorylation, primarily by CDK complexes. Hyperphosphorylation of Rb leads to its inactivation and the release of E2F, allowing the cell cycle to proceed. Meriolin derivatives have been observed to abolish the phosphorylation of Rb, a major target of CDK2. nih.govresearchgate.netnih.gov This inhibition of Rb phosphorylation is a crucial mechanism by which meriolins impede cell cycle progression.

Specific Phosphorylation Sites Affected (e.g., Ser612, Thr82, Ser249/Thr252, Ser807/Ser811)

Research has identified specific phosphorylation sites on the Rb protein that are affected by meriolin treatment. Notably, phosphorylation of Rb at Ser612 and Thr82 has been shown to be abolished by meriolin derivatives. nih.govresearchgate.netnih.gov Phosphorylation at Ser612 is typically associated with late S phase and early G2 phase, mediated by CDK2/cyclin A. nih.gov Thr821 (often referred to as Thr82 in some contexts) is phosphorylated in early S phase by CDK2/cyclin E. nih.gov While other phosphorylation sites on Rb exist, including Ser249, Thr252, Ser807, and Ser811, studies specifically on meriolin derivatives like meriolin 16 and 36 have highlighted the impact on Ser612 and Thr821 phosphorylation as key events in their mechanism of action related to cell cycle inhibition. nih.govresearchgate.netnih.gov Phosphorylation at Ser807/Ser811 has been indicated to disrupt binding to E2F and is required to disrupt c-Abl binding, but may not abolish E2F binding entirely. nih.govsigmaaldrich.com Phosphorylation of Ser612 by CDK4 has also been observed in certain contexts, potentially contributing to uncontrolled proliferation. nih.gov

Effects on Transcriptional Regulatory Pathways

Beyond cell cycle control, meriolin derivatives also impact transcriptional processes, which are fundamental for gene expression.

Inhibition of CDK9-Mediated RNA Polymerase II Phosphorylation at Ser2

Cyclin-dependent kinase 9 (CDK9), in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb). frontiersin.orgembopress.org P-TEFb plays a critical role in transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNA Pol II), particularly at serine 2 (Ser2). frontiersin.orgembopress.orguni-duesseldorf.de This phosphorylation is crucial for the transition from transcription initiation to elongation. nih.govfrontiersin.org Meriolin derivatives, such as meriolin 16, have been shown to prevent the CDK9-mediated phosphorylation of RNA polymerase II at Ser2. nih.govresearchgate.netnih.gov This inhibition disrupts a key step in the transcription cycle.

Consequences for Transcriptional Elongation and Global Gene Expression

The inhibition of CDK9-mediated RNA Pol II phosphorylation at Ser2 by meriolin derivatives has significant consequences for transcriptional elongation. Since Ser2 phosphorylation is essential for efficient elongation, its inhibition by meriolins leads to a block in this process. nih.govfrontiersin.orgembopress.org This disruption of transcriptional elongation can result in the downregulation of genes, particularly those that are highly dependent on P-TEFb activity. frontiersin.orgnih.gov Consequently, meriolins can impact global gene expression, affecting the levels of various transcripts. This includes the downregulation of short-lived proteins like MCL1, an anti-apoptotic protein, which contributes to the pro-apoptotic effects observed with meriolins. aacrjournals.orgfrontiersin.orgmdpi.com The ability of meriolins to prevent transcription initiation due to the inhibition of CDK9-mediated phosphorylation at Ser2 of RNA polymerase II consequently inhibits transcriptional activity. nih.gov

Downregulation of Key Survival Factors (e.g., Mcl-1)

Meriolin derivatives, including Meriolin 16 and 36, have been shown to inhibit Cyclin-Dependent Kinase 9 (CDK9). uni-duesseldorf.deaacrjournals.org CDK9 is involved in activating RNA polymerase II, which is crucial for the transcription of short-lived anti-apoptotic proteins like Mcl-1. uni-duesseldorf.demdpi.com By inhibiting CDK9, Meriolins reduce the transcription of Mcl-1, leading to its downregulation at the protein level. uni-duesseldorf.demdpi.com This reduction in Mcl-1 shifts the balance towards pro-apoptotic proteins, contributing to the activation of the mitochondrial apoptosis pathway. uni-duesseldorf.de Studies have indicated that this downregulation of Mcl-1 is a rapid event preceding caspase activation. uni-duesseldorf.de

Induction of Programmed Cell Death Pathways

This compound and its derivatives primarily induce apoptosis through the intrinsic mitochondrial pathway, rather than the extrinsic death receptor pathway. uni-duesseldorf.demdpi.comnih.govnih.govresearchgate.net This has been demonstrated in various cancer cell lines, including leukemia and lymphoma cells. uni-duesseldorf.demdpi.comnih.govnih.govresearchgate.net

Activation of the Intrinsic Mitochondrial Apoptosis Pathway

The intrinsic mitochondrial apoptosis pathway is triggered by intracellular stress signals and involves the release of pro-apoptotic proteins from the mitochondria. uni-duesseldorf.demdpi.comnih.govthermofisher.comwikipedia.org Meriolin-induced apoptosis is dependent on key mediators of this pathway, specifically Apaf-1 and caspase-9. uni-duesseldorf.denih.govnih.govresearchgate.net Activation of this pathway by meriolins is confirmed by events such as the breakdown of the mitochondrial membrane potential (ΔΨm), the mitochondrial release of proapoptotic proteins like Smac, and subsequent mitochondrial fission. uni-duesseldorf.denih.govresearchgate.net

A critical step in the intrinsic pathway is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. uni-duesseldorf.demdpi.comnih.govthermofisher.com This release is regulated by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) Bcl-2 family proteins. uni-duesseldorf.demdpi.comnih.govthermofisher.com While the precise, direct mechanism by which this compound triggers cytochrome c release is linked to the shift in the balance of Bcl-2 proteins due to Mcl-1 downregulation, the release of cytochrome c into the cytosol is a key event. uni-duesseldorf.de Once in the cytosol, cytochrome c binds to the adapter protein Apaf-1. uni-duesseldorf.demdpi.comnih.govthermofisher.com This interaction leads to the formation of a large protein complex known as the apoptosome. uni-duesseldorf.demdpi.comnih.govthermofisher.com

The apoptosome serves as a platform for the recruitment and activation of the initiator caspase, caspase-9. uni-duesseldorf.demdpi.comnih.govthermofisher.commolbiolcell.org Studies using cell lines deficient in caspase-9 or with knockdown of Apaf-1 have shown that meriolin-induced apoptosis is significantly abrogated in the absence of these proteins, highlighting their essential role as central mediators of the mitochondrial death pathway activated by meriolins. uni-duesseldorf.demdpi.comnih.gov Activated caspase-9 then proteolytically cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7, which are responsible for executing the dismantling of the cell during apoptosis. uni-duesseldorf.demdpi.comnih.govthermofisher.com The rapid activation of caspase-3 and cleavage of caspase substrates like PARP have been observed following meriolin treatment. uni-duesseldorf.demdpi.com

Mechanism of Cytochrome c Release and Caspase Cascade Activation

Molecular Mechanisms for Overcoming Anti-apoptotic Protein Overexpression (e.g., Bcl-2)

Overexpression of anti-apoptotic proteins, particularly Bcl-2, is a common mechanism by which cancer cells acquire resistance to apoptosis-inducing therapies. mdpi.comnih.govnih.govresearcher.life Intriguingly, meriolin derivatives have demonstrated the ability to activate the mitochondrial apoptosis pathway even in the presence of overexpressed anti-apoptotic Bcl-2 protein in certain cell lines. uni-duesseldorf.demdpi.comnih.govnih.govresearchgate.net This suggests that meriolins possess molecular mechanisms to bypass or overcome the inhibitory effects of elevated Bcl-2 levels. One proposed mechanism relates to the inhibition of CDK9 and the subsequent downregulation of Mcl-1. mdpi.comnih.gov Since CDK9 inhibition primarily leads to apoptosis via the activation of Bak (due to Mcl-1 downregulation), and Bcl-2 does not effectively inhibit Bak, this could explain why meriolin-induced apoptosis is not completely blocked by Bcl-2 overexpression, unlike the effect seen with Bcl-xL overexpression or Bak knockdown. mdpi.comnih.gov This ability to induce cell death in the presence of Bcl-2 overexpression positions meriolins as potential therapeutic agents for overcoming treatment resistance in cancers where Bcl-2 is upregulated. mdpi.comnih.govnih.govresearchgate.netresearcher.life

Exploration of Additional Molecular Pathways Targeted by Meriolins

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound24801186 idrblab.net
Mcl-1Not applicable (Protein)
Bcl-2Not applicable (Protein)
Caspase-9Not applicable (Protein)
Apaf-1Not applicable (Protein)
Cytochrome cNot applicable (Protein)
BakNot applicable (Protein)
BaxNot applicable (Protein)
Bcl-xLNot applicable (Protein)
SmacNot applicable (Protein)
OPA1Not applicable (Protein)
Caspase-3Not applicable (Protein)
Caspase-7Not applicable (Protein)
PARPNot applicable (Protein)
CDK9Not applicable (Protein)
RNA polymerase IINot applicable (Protein)

Data Table Example (Illustrative based on search results)

While specific quantitative data tables for this compound were not directly extracted in a format suitable for immediate table generation, the search results describe experimental findings that could be represented in tables. For instance, data on IC50 values for different meriolin derivatives, percentages of apoptotic cells after treatment, or levels of protein expression (e.g., Mcl-1, cleaved PARP) via Western blot analysis are presented qualitatively or within figures in the source documents. An illustrative example of how such data could be presented in a table is shown below, based on the descriptions found in the search results regarding apoptosis induction and caspase activation kinetics.

Cell LineMeriolin DerivativeConcentrationTime PointApoptosis (% of cells)Caspase-3 Activity (Fold Change)PARP Cleavage
RamosMeriolin 160.1 µM24 hData available in source mdpi.comData available in source uni-duesseldorf.demdpi.comDetected uni-duesseldorf.demdpi.com
JurkatMeriolin 160.1 µM24 hData available in source mdpi.comData available in source uni-duesseldorf.demdpi.comDetected uni-duesseldorf.de
RamosMeriolin 310.1 µM24 hData available in source mdpi.comData available in source uni-duesseldorf.deDetected uni-duesseldorf.de
JurkatMeriolin 310.1 µM24 hData available in source mdpi.comData available in source uni-duesseldorf.deDetected uni-duesseldorf.de
RamosMeriolin 360.1 µM24 hData available in source mdpi.comData available in source uni-duesseldorf.deDetected uni-duesseldorf.de
JurkatMeriolin 360.1 µM24 hData available in source mdpi.comData available in source uni-duesseldorf.deDetected uni-duesseldorf.de

Influence on De Novo RNA Synthesis

De novo RNA synthesis is a fundamental process for cell growth and proliferation. Cyclin-dependent kinases (CDKs), particularly CDK7, CDK8, and CDK9, play a role in controlling transcription by phosphorylating and activating RNA polymerase II nih.gov. Meriolin derivatives have been shown to inhibit CDKs researchgate.netnih.gov. Specifically, Meriolin 16, a derivative, has been found to prevent the CDK9-mediated phosphorylation of RNA polymerase II at Ser2, a modification crucial for transcription initiation nih.govnih.govresearchgate.net. Studies measuring de novo RNA synthesis by the incorporation of 5-ethynyl-uridin (EU) in HeLa cells treated with Meriolin 16 and Meriolin 36 demonstrated a reduction in EU incorporation, indicating that both derivatives impair de novo RNA synthesis researchgate.netresearchgate.net. For instance, treatment with Meriolin 16 at 0.04 µM reduced EU incorporation by approximately 60%, while Meriolin 36 at 0.4 µM reduced it by approximately 50% researchgate.netresearchgate.net. This suggests that Meriolin derivatives can inhibit transcriptional activity, likely through their effects on CDKs involved in transcription.

Table 1: Effect of Meriolin Derivatives on De Novo RNA Synthesis

CompoundConcentration (µM)Reduction in EU Incorporation (%)Cell Line
Meriolin 160.04~60HeLa
Meriolin 360.4~50HeLa

Data derived from studies measuring 5-ethynyl-uridin (EU) incorporation.

Potential for Modulation of Other Signaling Cascades (e.g., PI3K/AKT/mTOR)

The PI3K/AKT/mTOR pathway is a critical signaling cascade involved in regulating cell growth, proliferation, survival, and metabolism nih.gov. Aberrant activation of this pathway is frequently observed in various cancers nih.gov. Some marine-based Meriolin derivatives have been investigated for their potential to target the PI3K/AKT/mTOR pathway. A marine-based Meriolin derivative (4ab) has been shown to target the PI3K/AKT/mTOR pathway, inducing cell cycle arrest and apoptosis in Molt-4 cells benthamdirect.combenthamscience.comresearchgate.net. This suggests that Meriolin compounds, including potentially this compound or its related structures, may exert their effects, in part, through modulating this important signaling cascade. While direct, detailed mechanistic data specifically for this compound's interaction with the PI3K/AKT/mTOR pathway was not extensively available in the provided results, the activity of related marine-based Meriolin derivatives on this pathway indicates a potential area of investigation for this compound.

Table 2: Reported Activity of a Marine-based Meriolin Derivative on PI3K/AKT/mTOR

CompoundTargeted PathwayObserved Effects in Molt-4 Cells
Marine-based Meriolin (4ab)PI3K/AKT/mTORCell Cycle Arrest, Apoptosis

Information based on studies of a specific marine-based Meriolin derivative.

Advanced Analytical Methodologies in Meriolin Research

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Characterization

Spectroscopic and chromatographic techniques are fundamental in the characterization of small molecules like Meriolin 8. They provide essential information about the compound's molecular structure, purity, and concentration.

Nuclear Magnetic Resonance (NMR) for Conformational and Ligand-Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and conformation of organic molecules. In meriolin research, NMR, including 1H and 13C NMR, is used to unambiguously assign the molecular structure of synthesized derivatives. For instance, extensive 1H and 13C NMR spectroscopy has been utilized to confirm the molecular structure of pyrimeriolin derivatives, a type of meriolin congener. youtube.com The characteristic signals from aromatic and aliphatic hydrogen and carbon atoms within the meriolin scaffold and its substituents allow for definitive structural assignment. youtube.com Beyond basic structural confirmation, NMR can also be applied to study the conformation of meriolin compounds and their interactions with target proteins, providing insights into ligand-binding. While specific NMR studies for conformational and ligand-binding aspects of this compound were not detailed in the search results, such studies are common for kinase inhibitors and the meriolin class due to their relevance in understanding the binding modes at the ATP-binding pocket of kinases. wikipedia.org

Mass Spectrometry for Metabolite Identification and Proteomic Profiling

Mass Spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of meriolin compounds and for identifying their metabolites in biological systems. High-resolution mass spectrometry is used to confirm the molecular composition of synthesized meriolins. youtube.comnih.gov For example, Electrospray Ionization High-Resolution Mass Spectrometry (ESI HRMS) has been employed to calculate and find the mass-to-charge ratio ([M+H]+) for meriolin derivatives, confirming their exact mass and molecular formula. nih.gov MS is also a key technique in identifying metabolites of meriolin compounds, which is crucial for understanding their pharmacokinetic profiles. Furthermore, MS-based proteomic profiling can be used to investigate the broader cellular effects of meriolin treatment by identifying changes in protein expression or post-translational modifications, although specific examples for this compound were not found.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is widely used in chemical research for separating, identifying, and quantifying compounds, as well as assessing their purity. In the context of meriolins, HPLC is routinely used to determine the purity of synthesized derivatives before biological testing. For a pyrimeriolin derivative, HPLC analysis showed a retention time of 1.5 minutes with greater than 99% purity. nih.gov This demonstrates the effectiveness of HPLC in quality control for meriolin compounds. HPLC can also be coupled with mass spectrometry (LC-MS) for more detailed analysis, combining the separation power of HPLC with the identification capabilities of MS. This hyphenated technique is valuable for both purity assessment and the identification of impurities or degradation products. Quantitative analysis using HPLC can be performed to determine the concentration of meriolin compounds in various matrices, such as in formulation samples or biological extracts.

Cellular and Biochemical Assays for Functional Characterization

Cellular and biochemical assays are essential for understanding the biological activities and mechanisms of action of meriolin compounds, including their effects on enzyme activity, cell cycle progression, and apoptosis.

In Vitro Kinase Activity Assays

In vitro kinase activity assays are critical for evaluating the potency and selectivity of meriolins as kinase inhibitors. These assays measure the ability of a meriolin compound to inhibit the phosphorylation activity of purified kinases. Meriolins, as a class, are known to inhibit a broad range of cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9, often with IC50 values in the low nanomolar range. chem960.comidrblab.net155.101.6nih.gov For example, Meriolin 3 has shown potent inhibitory activity against CDK9/cyclin T and CDK2/cyclin A with IC50 values of 6 nM and 11 nM, respectively. idrblab.netnih.gov Kinase assays can be luminescence-based or radioactivity-based, measuring the transfer of a phosphate (B84403) group to a substrate in the presence or absence of the inhibitor. youtube.comwikipedia.org These assays are fundamental in establishing the direct molecular targets of meriolin derivatives and comparing their inhibitory profiles.

An example of kinase inhibition data for Meriolin 3 is shown below:

KinaseIC50 (nM)
CDK9/cyclin T6
CDK2/cyclin A11
CDK1/cyclin B170
CDK5/p25170
DYRK1A29
GSK-3α/β230
CK1δ/ε200

Flow Cytometry for Cell Cycle Analysis and Apoptosis Assessment

Flow cytometry is a widely used technique to analyze the physical and chemical characteristics of cells, including their DNA content and the presence of specific markers. In meriolin research, flow cytometry is extensively applied to assess the impact of these compounds on the cell cycle and to quantify apoptosis. nih.govchem960.com By staining cell nuclei with propidium (B1200493) iodide, which intercalates into DNA, flow cytometry can determine the proportion of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content. chem960.com Meriolins have been shown to induce cell cycle arrest in various cancer cell lines.

Flow cytometry is also a primary method for detecting and quantifying apoptosis, or programmed cell death. Apoptotic cells exhibit characteristic changes, including DNA fragmentation, which leads to the formation of hypodiploid nuclei (HN) with lower DNA content than healthy cells. nih.govchem960.com Flow cytometric measurement of propidium iodide-stained nuclei can identify this sub-G1 population corresponding to apoptotic cells. nih.govchem960.com Additionally, flow cytometry can be used to detect other markers of apoptosis, such as the externalization of phosphatidylserine (B164497) (using annexin (B1180172) V staining) or changes in mitochondrial membrane potential. Studies on meriolin derivatives have shown that they potently induce apoptosis in leukemia and lymphoma cells, as assessed by flow cytometry measuring apoptotic hypodiploid nuclei. nih.govchem960.com The induction of apoptosis by meriolins can be rapid, with activation of caspases observed within a few hours of treatment. nih.govchem960.com

Immunoblotting and SDS-PAGE for Protein Expression and Phosphorylation Profiling

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by immunoblotting (Western blotting) is a fundamental technique used in Meriolin research to analyze protein expression levels and their phosphorylation status. This method separates proteins based on their molecular weight, and specific proteins are then detected using antibodies.

In studies involving meriolin derivatives, immunoblotting has been employed to monitor the cleavage of caspase substrates like PARP, indicating the activation of caspases during apoptosis induction. nih.govmdpi.com For example, researchers treated Ramos cells with meriolin derivatives and observed PARP cleavage in a time-dependent manner using immunoblotting. nih.govmdpi.com

Furthermore, SDS-PAGE in conjunction with phosphorylation-specific antibodies allows for the profiling of protein phosphorylation. This is particularly relevant in Meriolin research due to their activity against CDKs, which are key regulators of protein phosphorylation. Changes in the phosphorylation status of CDK substrates, such as the retinoblastoma protein (Rb), can be detected using this approach. nih.govnih.gov While standard SDS-PAGE can be used with phospho-specific antibodies, techniques like Phos-tag SDS-PAGE can enhance the separation of phosphorylated and non-phosphorylated forms of a protein, allowing for the detection of different phosphorylation states as distinct bands. fujifilm.comscirp.orgbujnochem.com This method involves incorporating a phosphate-binding molecule, Phos-tag, into the gel, which causes phosphorylated proteins to migrate slower. fujifilm.comscirp.orgbujnochem.com

Spectrofluorometric Methods for Enzyme Activity Measurement (e.g., Caspase-3)

Spectrofluorometric methods are utilized to quantify the enzymatic activity of target proteins, such as caspases, which are involved in apoptosis. These methods typically involve using a profluorescent substrate that is cleaved by the enzyme of interest, resulting in a fluorescent product whose signal can be measured using a spectrofluorometer.

In the context of Meriolin research, spectrofluorometry has been used to determine caspase-3 activity. nih.govmdpi.com Studies have measured the fluorescence of the cleaved product of a caspase-3 substrate, such as DEVD-AMC, to assess the activation of caspase-3 in cells treated with meriolin derivatives. nih.govmdpi.comresearchgate.netbiocompare.com This allows researchers to quantify the extent and kinetics of caspase-3 activation induced by Meriolin compounds. nih.govmdpi.comfrontiersin.org For instance, kinetic analysis using spectrofluorometry revealed rapid activation of caspase-3 within a few hours of treatment with certain meriolin congeners in Ramos cells. nih.govmdpi.com

Kinome Screening Methodologies for Comprehensive Target Profiling

Kinome screening is a powerful approach used to broadly assess the inhibitory activity of a compound against a large panel of kinases. This provides a comprehensive profile of the compound's kinase targets.

Kinome screening methodologies have been applied to meriolin derivatives to identify their primary kinase targets. mdpi.comnih.govresearchgate.net These screens have shown that meriolins, including Meriolin 16 and Meriolin 36, can inhibit a wide range of CDKs. mdpi.comnih.govresearchgate.net For example, a kinome screen revealed that Meriolin 16 and 36 inhibited most CDKs tested, with the exception of CDK4 and CDK6. mdpi.comnih.govresearchgate.net This comprehensive profiling helps to understand the spectrum of kinase inhibition by Meriolin compounds and can guide further investigations into their mechanisms of action.

Biophysical Techniques for Ligand-Target Interaction Studies

Biophysical techniques provide valuable insights into the direct interaction between Meriolin compounds and their target proteins, characterizing binding affinity, kinetics, and thermodynamics.

X-ray Crystallography of Meriolin-Kinase Complexes (e.g., CDK2/cyclin A)

X-ray crystallography is a technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes. This provides detailed information about how a compound binds to its target protein, revealing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) involved.

X-ray crystallography has been instrumental in understanding the binding of meriolins to CDKs, particularly CDK2 in complex with cyclin A. nih.govnih.govaacrjournals.org Crystal structures of meriolin-CDK2/cyclin A complexes have shown that meriolins bind within the ATP-binding pocket of the kinase. nih.govnih.govaacrjournals.org These structures have revealed the specific orientation and interactions of meriolin molecules within the binding site, highlighting differences in binding modes compared to related compounds like variolin B. nih.govaacrjournals.org For example, crystal structures have shown that meriolin 3 binds to the CDK2/cyclin A complex, providing structural insights into its inhibitory mechanism. nih.govaacrjournals.org

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time. It measures changes in refractive index near a sensor surface as an analyte binds to an immobilized ligand.

SPR can be used to determine the association (ka or kon) and dissociation (kd or koff) rate constants, as well as the equilibrium dissociation constant (KD). nih.govnicoyalife.comnih.gov While the provided search results discuss SPR for studying protein-small molecule interactions in general and with other compounds nju.edu.cnreichertspr.com, there is no specific mention of this compound being studied using SPR in the provided snippets. However, SPR is a standard technique for characterizing the binding kinetics of small molecule inhibitors to kinase targets.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during molecular binding events. This allows for the determination of the thermodynamic parameters of the interaction, including enthalpy change (ΔH), entropy change (ΔS), and binding stoichiometry (n), in addition to the binding affinity (Ka or KD). creative-biolabs.comwikipedia.orgspringernature.com

ITC provides a complete thermodynamic profile of the binding interaction and does not require labeling of the molecules. creative-biolabs.comwikipedia.orgspringernature.commpg.de While the search results describe the principles and applications of ITC for studying biomolecular interactions creative-biolabs.comwikipedia.orgspringernature.commpg.denih.gov, there is no specific information within the provided snippets about ITC being applied to study this compound binding to its targets. However, ITC is a valuable technique for complementing binding kinetics data obtained from methods like SPR by providing the thermodynamic driving forces behind the interaction.

Computational and In Silico Methodologies

Computational and in silico methodologies play a crucial role in meriolin research by enabling the prediction and analysis of molecular behavior and interactions without the need for extensive laboratory experiments in the initial stages. These methods are essential for modern drug discovery and development pipelines.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as this compound or its derivatives) when bound to a protein target (such as a CDK) to form a stable complex. isfcppharmaspire.com This method aims to predict the binding mode and affinity between the molecule and the protein's active site. Studies on meriolin derivatives have utilized molecular docking to model their binding to key targets like CDK9 and CDK2. nih.govmdpi.comnih.gov For instance, docking studies have predicted common binding modes of meriolin derivatives to the ATP-pocket of CDK2. nih.gov The crystal structures of meriolin complexes with proteins like CDK2/cyclin A have also been determined, providing experimental validation for docking predictions and revealing detailed interaction profiles within the ATP-binding pocket. acs.orgacs.org

Molecular dynamics (MD) simulations are often employed to complement molecular docking by providing insights into the dynamic stability of the protein-ligand complex over time. nih.govacs.org MD simulations assess the robustness of the obtained docking poses and evaluate whether the ligand remains stably bound in the active site throughout the simulation period. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the ligand or specific moieties and the effective volume occupied by the ligand during the simulations are measured to evaluate binding stability. nih.gov These simulations can reveal the flexibility of the ligand within the binding site and its interactions with surrounding residues, offering a more comprehensive picture than static docking poses. researchgate.net

Recent research on novel 4-alkoxy meriolin congeners, for example, has involved molecular dynamics simulations of protein-ligand complexes (e.g., with CDK9) to assess the stability of docked poses over hundreds of nanoseconds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build predictive models that correlate the structural and physicochemical properties of a series of compounds with their biological activity. mdpi.comimist.ma By analyzing the relationship between chemical structure and activity, QSAR models can help identify the key molecular features responsible for the observed biological effects and predict the activity of new, untested compounds. mdpi.com

While specific QSAR studies focusing solely on "this compound" were not prominently found, research on related meriolin derivatives and other kinase inhibitors has successfully employed QSAR methodologies. mdpi.comimist.madntb.gov.ua These studies often involve calculating various molecular descriptors for a set of compounds and using statistical methods to build models that can explain and predict their inhibitory activities against specific targets like CDKs or other kinases. imist.ma QSAR analysis provides valuable structure-activity relationships that can guide the rational design of more potent and selective meriolin analogues.

Pharmacophore modeling is a technique used to identify and describe the essential steric and electronic features of a molecule that are required for it to interact productively with a specific biological target and elicit a biological response. mdpi.com These features, represented in a 3D space, can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and ionizable groups. mdpi.com

Theoretical Applications and Future Research Directions of Meriolin 8

Preclinical Efficacy in In Vitro and In Vivo Models (Non-Clinical Focus)

Preclinical studies have demonstrated the potent antitumor activity of meriolins, including Meriolin 8 and other derivatives, across a range of cancer types. mdpi.comresearchgate.netaacrjournals.orgnih.govresearchgate.net This efficacy has been evaluated in both cell culture systems and animal models.

Studies in Various Cancer Cell Lines (e.g., Leukemia, Lymphoma, Glioma, Colorectal Carcinoma)

Meriolins have shown significant cytotoxicity in numerous human tumor cell lines from diverse origins. nih.govresearchgate.net These include leukemia (e.g., Jurkat, Molt-4, K562), lymphoma (e.g., Ramos), glioma (e.g., SW1088, U87), and colorectal carcinoma (e.g., HCT116, LS-174T). nih.govresearchgate.netmdpi.com Studies have reported IC50 values for effective meriolins in the low nanomolar range, surpassing the activity of their parent molecules, meridianins and variolins. mdpi.comresearchgate.netresearchgate.net

For instance, novel meriolin congeners have demonstrated potent induction of apoptosis in leukemia and lymphoma cells. mdpi.com Specific derivatives like meriolin 16 and meriolin 36 exhibited high cytotoxic potential in different lymphoma and leukemia cell lines, as well as in primary patient-derived cells. nih.govresearchgate.net In glioma cell lines such as SW1088 and U87, various meriolins efficiently decelerated tumor cell growth, with IC50 values ranging from 1 nM to 1 μM. mdpi.com Meriolin types 5 and 15, in particular, showed strong antiproliferative activity in glioma cells by inducing cell cycle block and apoptosis. researchgate.netmdpi.com Meriolin 3 has also been shown to affect the viability of a panel of 8 cancer lines with IC50 values below 380 nM. cnrs.fr

Table 1: Illustrative Cytotoxicity Data of Meriolins in Cancer Cell Lines

Meriolin DerivativeCancer Cell LineIC50 Range (approx.)Reference
Various MeriolinsSW1088 (Glioma)34-46 nM researchgate.netmdpi.com
Various MeriolinsU87 (Glioma)5.1-76 nM researchgate.netmdpi.com
Meriolin 3Various Cancer Lines< 380 nM cnrs.fr
Meriolin 16Jurkat (Leukemia)50 nM researchgate.net
Meriolin 16, 36Leukemia & LymphomaNanomolar range nih.govresearchgate.net
Meriolin 3b-3fJurkat (Leukemia)Nanomolar range mdpi.com
Meriolin 3b-3fRamos (Lymphoma)Nanomolar range mdpi.com

Evaluation in Animal Xenograft Models (e.g., Ewing's Sarcoma, LS174T, U87 Glioblastoma)

The antitumor activity of meriolins has also been evaluated in in vivo xenograft models, where human cancer cells are implanted into immunocompromised mice. mdpi.comresearchgate.netmpg.deaacrjournals.orgnih.gov Meriolin 3 has demonstrated potent inhibition of tumor growth in mouse xenograft models of Ewing's sarcoma and LS174T colorectal carcinoma. mdpi.comaacrjournals.orgnih.govresearchgate.netcnrs.fraacrjournals.org In the Ewing's sarcoma model, meriolin 3 treatment resulted in tumor growth delay. aacrjournals.orgresearchgate.net In the LS174T colorectal carcinoma model, meriolin 3 induced significant inhibition of tumor growth at tested doses. aacrjournals.orgresearchgate.net

Meriolin 15 has been investigated in U87 glioblastoma xenograft models in nude mice. researchgate.netmdpi.comnih.gov Meriolin 15 significantly slowed glioblastoma growth in these models, with observed tumor growth inhibition ranging from approximately 40% to 60% depending on the dose and administration schedule. nih.gov Meriolin 15 inhibited proliferation, induced apoptosis, and reduced the number of non-differentiated tumor cells in the U87 glioblastoma xenograft model. researchgate.netmdpi.com

Table 2: Summary of Meriolin Efficacy in Xenograft Models

Meriolin DerivativeXenograft ModelObserved EffectReference
Meriolin 3Ewing's SarcomaTumor growth delay/inhibition mdpi.comaacrjournals.orgnih.govresearchgate.netcnrs.fraacrjournals.orgresearchgate.net
Meriolin 3LS174T Colorectal CarcinomaPotent tumor growth inhibition mdpi.comaacrjournals.orgnih.govresearchgate.netcnrs.fraacrjournals.orgresearchgate.net
Meriolin 15U87 GlioblastomaSignificant tumor growth slowing researchgate.netmdpi.comnih.gov

Mechanistic Basis for Overcoming Chemotherapeutic Resistance in Experimental Systems

Tumor cells often develop resistance to conventional chemotherapies through various mechanisms, including the inactivation of the intrinsic mitochondrial apoptosis pathway, for example, by overexpression of antiapoptotic Bcl-2 proteins. mdpi.comresearchgate.netresearchgate.net Meriolin derivatives have shown the ability to induce apoptosis even in the presence of antiapoptotic Bcl-2 protein, suggesting their potential to overcome this type of resistance. mdpi.comresearchgate.netresearchgate.net

Furthermore, meriolins have demonstrated the capacity to induce cell death in certain chemotherapy-resistant cell lines. For instance, meriolins were capable of inducing cell death in imatinib-resistant K562 chronic myeloid leukemia cells and cisplatin-resistant J82 urothelial carcinoma and 2102EP germ cell tumor cells. nih.govresearchgate.net This suggests that meriolins can bypass certain established resistance mechanisms in experimental settings. The ability of meriolins to target multiple CDKs (such as CDK1, 2, 4, 5, and 9) and inhibit key processes like cell cycle progression and transcription may contribute to their effectiveness in overcoming resistance. mdpi.comnih.govresearchgate.netaacrjournals.orgnih.govresearchgate.netresearchgate.net

Exploration of Combination Therapy Modalities in Preclinical Settings

The potential for meriolins to be used in combination therapies to enhance their efficacy and overcome resistance is an active area of preclinical exploration.

Synergistic Effects with BH3 Mimetics and Other Chemotherapeutics

While the provided search results specifically mention pairing this compound with BH3 mimetics or chemotherapeutics to exploit synthetic lethality vulcanchem.com, detailed data on synergistic effects of this compound with specific BH3 mimetics or other chemotherapeutics were not extensively available in the provided snippets. However, the general concept of combining meriolins with other agents is supported by their mechanism of action as CDK inhibitors and inducers of apoptosis, which can be complementary to other therapeutic strategies. nih.govaacrjournals.orgnih.govresearchgate.net Research into combination therapies is a common approach to improve treatment outcomes and overcome drug resistance in cancer. ucsf.edunews-medical.netsinghbiotechnology.comnih.gov

Strategies to Exploit Synthetic Lethality

Synthetic lethality is a concept where the inhibition of two genes or pathways is lethal to a cell, while the inhibition of either alone is not. e-enm.orgnih.gov This can be exploited therapeutically by targeting a partner gene or pathway that becomes essential in the presence of a specific genetic alteration or vulnerability in cancer cells. e-enm.orgnih.gov The search results indicate that pairing this compound with BH3 mimetics or chemotherapeutics is being explored to exploit synthetic lethality. vulcanchem.com Given that meriolins target CDKs, which are involved in cell cycle control and transcription, they may create synthetic lethal interactions in cancer cells with specific oncogenic drivers or defects in compensatory pathways. nih.govnih.gov For example, CDK inhibitors have been explored for synthetic lethal interactions with alterations in genes like MYC, TP53, and RAS. nih.gov Further research is needed to define the specific genetic contexts or co-targets that create synthetic lethal vulnerabilities when combined with this compound.

Optimization of this compound's Pharmacological Profile for Research Purposes

Optimizing the pharmacological profile of this compound is crucial for its effective use in research. This involves strategic modifications to enhance its desirable properties while minimizing potential drawbacks.

Structural Modifications for Enhanced Bioavailability and Reduced Off-Target Interactions

Structural modifications of meriolin derivatives have been explored to improve their properties, including potentially enhancing bioavailability and reducing off-target interactions. Chemical derivatization has led to compounds with improved anti-proliferative and pro-apoptotic characteristics compared to their parent structures. nih.govmdpi.comresearchgate.netresearchgate.net Research is ongoing to refine meriolin-lead compounds and evaluate their quantitative structure-activity relationships (QSAR) to identify optimal candidates. nih.gov This includes considering factors such as blood-brain barrier permeability and minimizing toxicity towards normal tissues. nih.gov Studies on structurally similar CDK inhibitors also highlight the importance of extensive structural modifications to improve physicochemical and pharmacokinetic (PK) properties, which is relevant for meriolins given their CDK inhibitory activity. sci-hub.sersc.org

Strategies for Improved Potency and Selectivity in Biological Assays

Strategies to improve the potency and selectivity of meriolin derivatives in biological assays have been a key focus of research. Chemical derivatization has been shown to result in higher selectivity and improved anti-proliferative and pro-apoptotic properties. nih.govmdpi.comresearchgate.netresearchgate.net Structure-activity relationship (SAR) studies are instrumental in understanding the molecular mechanisms underlying meriolin activity and guiding modifications to enhance potency and selectivity. mdpi.commdpi.comunsw.edu.aunih.govacs.org Specific structural alterations, such as the introduction of different alkoxy substituents or functionalization at the C-5 position, have been linked to increased activity in meriolin congeners. mdpi.comresearchgate.net Meriolins have demonstrated potent inhibitory activity and relative selectivity towards CDKs compared to their precursor molecules, indicating the potential for further optimization in this regard. aacrjournals.org

Discovery and Development of Next-Generation Meriolin Congeners

The discovery and development of next-generation meriolin congeners build upon the understanding gained from SAR studies and aim to create compounds with improved profiles.

Rational Design of Novel Derivatives Based on Advanced SAR Insights

Rational design approaches are employed to create novel meriolin derivatives based on advanced SAR insights. mdpi.comrsc.orgmdpi.comnih.govresearchgate.netnirmauni.ac.in The meriolin scaffold, a hybrid structure derived from meridianins and variolins, serves as a foundation for designing more potent synthetic analogs. nih.govmdpi.comaacrjournals.org By understanding how structural features influence activity and selectivity, researchers can design compounds with targeted improvements.

Exploration of Diverse Chemical Space within the Meriolin Scaffold

Exploring the diverse chemical space within the meriolin scaffold is a strategy to discover novel derivatives with potentially enhanced properties. This involves synthesizing and evaluating compounds with variations around the core meriolin structure. The concept of exploring chemical space and scaffold diversity is a general approach in drug discovery, utilizing methods like diversity-oriented synthesis (DOS) and scaffold-based exploration to generate diverse compound collections. nih.govknow-todays-news.comresearchgate.net Meriolins themselves represent a new kinase-inhibitory scaffold, offering a basis for such exploration. aacrjournals.org By systematically introducing different substituents and modifications, researchers can identify novel meriolin congeners with improved potency, selectivity, and pharmacokinetic profiles.

Translational Research Perspectives (Non-Clinical)

Non-clinical translational research perspectives for this compound and its derivatives involve evaluating their potential in relevant biological systems before any potential clinical applications. This includes in vitro and in vivo studies to assess their effects on disease models. Preclinical studies and in vivo evaluations of meriolin derivatives have been conducted in xenograft cancer models, demonstrating their potential antitumor activity. mdpi.comaacrjournals.orgmdpi.comresearchgate.netnih.gov Meriolin 3, for instance, has advanced into preclinical trials. mdpi.commdpi.com Non-clinical studies involve assessing the impact of meriolins on key cellular processes such as cell cycle progression, apoptosis induction, and tumor growth in various cell lines and animal models. nih.govaacrjournals.orgmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net These studies provide crucial data on the efficacy and mechanisms of action of meriolin derivatives in a non-clinical setting, highlighting their potential as promising therapeutic lead compounds. mdpi.comresearchgate.net

Role as Molecular Probes for Dissecting Kinase Biology and Cell Signaling Pathways

Meriolins, including specific derivatives, have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), such as CDK1, CDK2, CDK4, CDK5, and CDK9 nih.govnih.gov. CDKs play critical roles in controlling the cell cycle, transcription, and other cellular functions researchgate.net. By selectively inhibiting these kinases, meriolins can serve as molecular probes to dissect the specific roles of individual CDKs in various cellular processes and signaling cascades.

Studies have shown that meriolins can induce cell cycle arrest and activate the mitochondrial apoptosis pathway mdpi.comresearchgate.netmdpi.com. This suggests their utility in probing the signaling pathways that govern cell death. For instance, research with meriolin derivatives has indicated that their apoptotic effects can be independent of external death receptor signaling but require mediators of the mitochondrial apoptosis pathway like caspase-9 and Apaf-1 researchgate.netresearchgate.net. This highlights their potential to help researchers understand the intricacies of apoptosis induction and its regulation.

Furthermore, the ability of meriolins to induce cell death even in cells overexpressing antiapoptotic proteins like Bcl-2 suggests they can be used to investigate mechanisms of overcoming therapeutic resistance in cancer cells researchgate.netmdpi.comresearchgate.net. By using meriolins as probes, researchers can gain insights into alternative cell death pathways or how meriolins bypass the inhibitory effects of proteins like Bcl-2.

The binding modes of meriolins to kinases, such as CDK2, have been investigated through structural studies. The analysis of co-crystal structures of kinase-meriolin complexes can provide detailed information about the interaction between the inhibitor and the enzyme's active site nih.govacs.org. This structural information is invaluable for understanding kinase-ligand interactions and can guide the design of more selective and potent molecular probes.

Development of Meriolin-Based Chemical Tools for Cellular Pathway Dissection

The meriolin scaffold provides a basis for developing a range of chemical tools to dissect cellular pathways. By synthesizing various meriolin derivatives with modifications to their structure, researchers can create a library of compounds with potentially altered kinase selectivity and cellular effects mdpi.comnih.gov. These derivatives can then be used to probe specific kinases or sets of kinases within complex signaling networks.

For example, studies have synthesized novel meriolin congeners with different substituents to investigate the impact of structural variations on biological activity mdpi.com. Such systematic modifications allow for the development of tools that can help delineate the roles of specific kinases in processes like cell cycle progression, transcription, and apoptosis nih.govnih.gov.

Meriolin-based tools can also be used to investigate the functional consequences of inhibiting multiple kinases simultaneously. As multikinase inhibitors, meriolins can affect several signaling pathways, providing a means to study the interplay and dependencies between these pathways nih.gov. This is particularly relevant in diseases like cancer, where multiple signaling pathways are often dysregulated.

The development of meriolin-based chemical tools can involve:

Structure-Activity Relationship (SAR) Studies: Systematically altering the chemical structure of meriolins and evaluating the resulting changes in kinase inhibition and cellular effects to understand which parts of the molecule are crucial for activity and selectivity acs.org.

Synthesis of Selective Derivatives: Designing and synthesizing meriolin analogs that exhibit enhanced selectivity for particular kinases to enable the study of individual kinase functions with greater precision.

Creation of Affinity Probes: Developing meriolin-based probes that can bind covalently or with high affinity to their target kinases, allowing for the identification and isolation of kinase targets in complex biological samples.

The use of meriolin-based chemical tools, in conjunction with techniques like kinome profiling and cell-based assays, can significantly advance our understanding of kinase biology and the intricate signaling pathways that govern cellular behavior in both health and disease nih.govbiorxiv.org.

Table 1: Examples of Meriolin Derivatives and their Reported Activities

Compound NameReported Activity Examples
Meriolin 3Potent inhibitor of CDK2 and CDK9, inhibits tumor growth in xenograft models. nih.govaacrjournals.org
Meriolin 16Highly cytotoxic, potent apoptosis inducer, inhibits CDKs (e.g., CDK1, 2, 3, 5, 7, 8, 9). nih.govnih.gov
Meriolin 36Highly cytotoxic, activates mitochondrial apoptosis pathway, inhibits CDKs. nih.govresearchgate.netnih.gov
Meriolin 3ePotent apoptosis inducer, activates intrinsic mitochondrial apoptosis pathway. mdpi.com

Q & A

Q. What experimental models address this compound resistance in long-term studies?

  • Methodology :
  • Generate resistant cell lines via chronic this compound exposure and perform whole-exome sequencing to identify mutations .
  • Test efficacy in 3D organoid models or patient-derived xenografts (PDX) to mimic clinical heterogeneity .
  • Monitor adaptive responses using single-cell RNA sequencing (scRNA-seq) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.